molecular formula C18H17NO5S2 B2621833 N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2097865-85-3

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2621833
CAS No.: 2097865-85-3
M. Wt: 391.46
InChI Key: KYWZOGWPVDVQCB-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of furan, thiophene, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide stands out due to its combination of furan, thiophene, and benzofuran moieties, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c20-18(14-6-7-23-11-14,17-2-1-9-25-17)12-19-26(21,22)15-3-4-16-13(10-15)5-8-24-16/h1-4,6-7,9-11,19-20H,5,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWZOGWPVDVQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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